molecular formula C22H12Cl3NO2 B12052739 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355433-68-0

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12052739
CAS No.: 355433-68-0
M. Wt: 428.7 g/mol
InChI Key: OMGKSDLBILTKBS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two chlorophenyl groups and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate reagent to form the quinoline ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.

    2,4-Disubstituted thiazoles: Compounds with similar biological activities and structural motifs.

Uniqueness

2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific combination of chlorophenyl and quinolinecarboxylate groups, which confer distinct chemical and biological properties

Properties

CAS No.

355433-68-0

Molecular Formula

C22H12Cl3NO2

Molecular Weight

428.7 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H12Cl3NO2/c23-14-7-5-13(6-8-14)20-12-17(16-3-1-2-4-19(16)26-20)22(27)28-21-10-9-15(24)11-18(21)25/h1-12H

InChI Key

OMGKSDLBILTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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